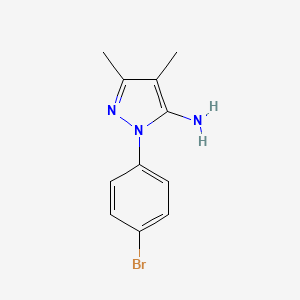
2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine is a useful research compound. Its molecular formula is C11H12BrN3 and its molecular weight is 266.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
The compound’s structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Related compounds have been found to exert various effects at the molecular and cellular level, such as modulating enzyme activity, altering receptor function, and influencing cell signaling pathways .
Biologische Aktivität
2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological significance, including anti-inflammatory, antibacterial, and antitumor properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
The compound's molecular formula is C12H12BrN3 with a molecular weight of 276.15 g/mol. Its structure includes a bromophenyl group and a dihydropyrazole moiety, which contribute to its biological efficacy.
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. A study focused on the synthesis and evaluation of various pyrazole compounds revealed that those similar to this compound showed promising activity against cancer cell lines. Specifically, compounds with structural similarities were effective against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro, indicating potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well documented. A review highlighted that compounds with the pyrazole structure could inhibit key inflammatory pathways and reduce cytokine production. For instance, certain derivatives demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Antibacterial Activity
The antibacterial effects of pyrazoles have also been explored. A study indicated that several synthesized pyrazole carboxamides exhibited notable antibacterial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Tables
Case Studies
- Breast Cancer Study : In a controlled experiment, various pyrazole derivatives were tested alongside doxorubicin in MCF-7 cells. The results indicated a synergistic effect when combining these compounds with conventional chemotherapy agents, enhancing overall cytotoxicity .
- Inflammation Model : In vivo studies using animal models showed that administration of specific pyrazole derivatives led to a significant reduction in paw edema induced by carrageenan, underscoring their anti-inflammatory potential .
- Antibacterial Screening : A series of synthesized pyrazoles were evaluated against Gram-positive and Gram-negative bacteria. The results revealed varying degrees of effectiveness, with some compounds exhibiting MIC values lower than standard antibiotics .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4,5-dimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEKVZDVCDFIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














